The Structure-Activity Relationship of Egfr/her2-IN-10: A Technical Guide for Researchers
The Structure-Activity Relationship of Egfr/her2-IN-10: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Egfr/her2-IN-10, a potent dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). Developed for researchers, scientists, and drug development professionals, this document details the core chemical features driving its inhibitory activity, presents key quantitative data, outlines experimental methodologies, and visualizes the relevant biological pathways.
Introduction: Targeting EGFR and HER2 in Prostate Cancer
The epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases, particularly EGFR and HER2, are critical mediators of cell growth, proliferation, and survival.[1][2] Their dysregulation is a hallmark of various cancers, including prostate cancer, where they contribute to tumor progression and metastasis.[2][3] Dual inhibition of both EGFR and HER2 has emerged as a promising therapeutic strategy to overcome resistance mechanisms and improve treatment outcomes.[3] Egfr/her2-IN-10 (also referred to as compound 9f) is a novel, potent, and selective dual inhibitor with significant anti-proliferative effects against prostate carcinoma cell lines.[3] This guide explores the SAR of a series of TAK-285 derivatives, with Egfr/her2-IN-10 being the lead compound, to elucidate the chemical modifications responsible for its enhanced potency and selectivity.
Structure-Activity Relationship (SAR) Analysis
The core scaffold of the investigated compounds is based on the dual EGFR/HER2 inhibitor TAK-285. The SAR study focused on modifications at the C6 and C7 positions of the quinazoline core, introducing various polar nitroimidazole moieties attached via alkoxy linkers of differing lengths. The general structure of the synthesized TAK-285 derivatives (compounds 9a-h) is depicted below.
General Structure of TAK-285 Derivatives (9a-h)
A generalized chemical structure of the TAK-285 derivatives investigated.
The key structural modifications and their impact on activity are summarized as follows:
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Substitution on the Anilino Moiety: Compounds with a 3-chloro-4-(3-(trifluoromethyl)phenoxy)aniline group (9e-h) at the C4 position of the quinazoline ring consistently demonstrated superior inhibitory activity against both EGFR and HER2 compared to those with a 3-chloro-4-(3,4-dichlorophenoxy)anilino group (9a-d).[3] This suggests that the trifluoromethylphenyl group is a key contributor to enhanced binding affinity.
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Position of the Nitroimidazole Moiety: The position of the nitroimidazole-alkoxy side chain on the quinazoline core significantly influenced the inhibitory potency. For both series of anilino-substituted compounds, derivatives with the side chain at the C6 position (9c, 9d, 9g, 9h) generally exhibited weaker activity compared to their C7-substituted counterparts (9a, 9b, 9e, 9f).[3]
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Length of the Alkoxy Linker: The length of the flexible alkoxy linker connecting the nitroimidazole to the quinazoline scaffold played a crucial role in optimizing the interaction with the kinase domain. Within the more potent trifluoromethylphenyl series, extending the linker from two carbons (9e) to three carbons (9f) resulted in a significant increase in HER2 inhibition, while maintaining potent EGFR inhibition.[3] This highlights the importance of the linker length in achieving optimal dual inhibitory activity.
Quantitative Data Summary
The inhibitory activities of the synthesized TAK-285 derivatives against EGFR and HER2 kinases, as well as their anti-proliferative effects on prostate cancer cell lines, are presented in the tables below.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Substitution at C4 | Linker Position | % Inhibition at 10 µM | IC50 (nM) |
| EGFR | HER2 | |||
| 9a | 3-chloro-4-(3,4-dichlorophenoxy)aniline | C7 | 94.25 | 78.52 |
| 9b | 3-chloro-4-(3,4-dichlorophenoxy)aniline | C7 | 91.87 | 80.26 |
| 9c | 3-chloro-4-(3,4-dichlorophenoxy)aniline | C6 | 88.90 | 69.83 |
| 9d | 3-chloro-4-(3,4-dichlorophenoxy)aniline | C6 | 90.11 | 75.44 |
| 9e | 3-chloro-4-(3-(trifluoromethyl)phenoxy)aniline | C7 | 98.99 | 81.74 |
| 9f (Egfr/her2-IN-10) | 3-chloro-4-(3-(trifluoromethyl)phenoxy)aniline | C7 | 99.33 | 97.95 |
| 9g | 3-chloro-4-(3-(trifluoromethyl)phenoxy)aniline | C6 | 96.75 | 85.63 |
| 9h | 3-chloro-4-(3-(trifluoromethyl)phenoxy)aniline | C6 | 97.88 | 90.12 |
| ND: Not Determined. Data sourced from Son et al. (2023).[3] |
Table 2: Anti-proliferative Activity in Prostate Cancer Cell Lines
| Compound | IC50 (nM) |
| PC3 | |
| 9a | 7.3 |
| 9b | 5.4 |
| 9c | 6.8 |
| 9d | 4.9 |
| 9e | 1.5 |
| 9f (Egfr/her2-IN-10) | 1.0 |
| 9g | 2.3 |
| 9h | 1.8 |
| Data sourced from Son et al. (2023).[3] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (HotSpot℠ Assay)
The inhibitory activity of the compounds against EGFR and HER2 was determined using the radiometric HotSpot℠ kinase assay.
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Principle: This assay measures the incorporation of radiolabeled phosphate (from [γ-³³P]ATP) into a specific peptide substrate by the target kinase.
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Procedure:
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Kinase, peptide substrate, and the test compound were incubated in a reaction buffer containing Mg-ATP.
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The reaction was initiated by the addition of [γ-³³P]ATP.
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After a defined incubation period, the reaction was stopped by spotting the mixture onto a phosphocellulose filter paper.
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The filter paper was washed to remove unincorporated [γ-³³P]ATP.
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The amount of radioactivity incorporated into the substrate, which is proportional to the kinase activity, was measured using a scintillation counter.
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The percentage of kinase inhibition was calculated relative to a DMSO control. IC50 values were determined from dose-response curves.
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Anti-proliferative Assay (MTT Assay)
The cytotoxic effects of the synthesized compounds on the human prostate carcinoma cell lines PC3 and 22RV1 were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
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Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
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Procedure:
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PC3 and 22RV1 cells were seeded in 96-well plates and allowed to adhere overnight.
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Cells were treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
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MTT solution was added to each well and incubated to allow for formazan crystal formation.
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A solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.
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The absorbance of the resulting purple solution was measured using a microplate reader at a wavelength of 570 nm.
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Cell viability was expressed as a percentage of the untreated control, and IC50 values were calculated from the dose-response curves.
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Western Blot Analysis
Western blotting is employed to detect changes in the phosphorylation status of EGFR, HER2, and downstream signaling proteins like Akt and ERK, confirming the mechanism of action of the inhibitors.
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Procedure:
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Prostate cancer cells were treated with the inhibitor for a specified time.
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Cells were lysed to extract total proteins.
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Protein concentration was determined using a BCA assay.
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Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
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The membrane was blocked to prevent non-specific antibody binding.
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The membrane was incubated with primary antibodies specific for total and phosphorylated forms of EGFR, HER2, Akt, and ERK.
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After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
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Signaling Pathway and Mechanism of Action
EGFR and HER2 are key components of a complex signaling network that drives prostate cancer progression. Upon ligand binding (for EGFR) or heterodimerization, these receptors activate downstream pathways, primarily the PI3K/Akt and MAPK/ERK pathways, which promote cell proliferation, survival, and invasion. Egfr/her2-IN-10 acts as an ATP-competitive inhibitor, binding to the kinase domain of both EGFR and HER2, thereby blocking their autophosphorylation and the subsequent activation of downstream signaling cascades.
